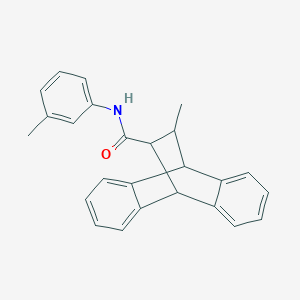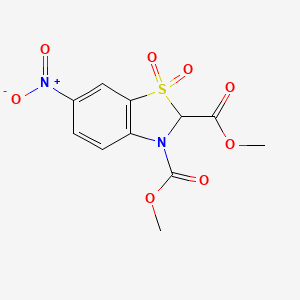
Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.
Esterification: The carboxylate groups are introduced via esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Oxidation: The final step involves the oxidation of the benzothiazole ring to introduce the dioxide functionality, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: More oxidized benzothiazole derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in redox reactions. Its nitro group can be reduced in biological systems, providing insights into cellular redox states.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular processes. The carboxylate groups may facilitate binding to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzothiazole: Lacks the carboxylate and dioxide functionalities, making it less versatile.
Dimethyl 1,3-benzothiazole-2,3-dicarboxylate:
6-Aminobenzothiazole: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
Dimethyl 6-nitro-1,3-benzothiazole-2,3(2H)-dicarboxylate 1,1-dioxide is unique due to the combination of nitro, carboxylate, and dioxide functionalities. This combination provides a distinct set of chemical properties, making it valuable for a wide range of applications in various fields.
Properties
Molecular Formula |
C11H10N2O8S |
|---|---|
Molecular Weight |
330.27 g/mol |
IUPAC Name |
dimethyl 6-nitro-1,1-dioxo-2H-1,3-benzothiazole-2,3-dicarboxylate |
InChI |
InChI=1S/C11H10N2O8S/c1-20-10(14)9-12(11(15)21-2)7-4-3-6(13(16)17)5-8(7)22(9,18)19/h3-5,9H,1-2H3 |
InChI Key |
MCTRITRIXRFPGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1N(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11103918.png)
![6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11103919.png)
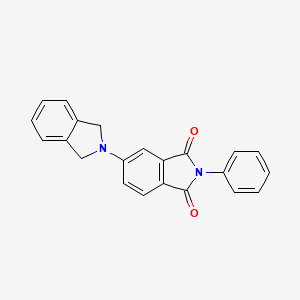
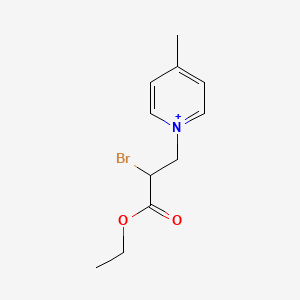
![2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)
![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
![4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11103990.png)
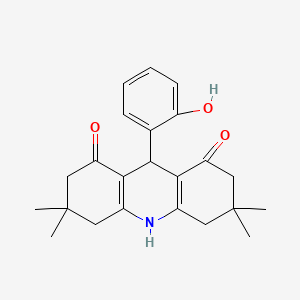
![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B11104004.png)
